methyl 3-bromo-5-chloropyridine-4-carboxylate
Description
Properties
CAS No. |
1214361-19-9 |
|---|---|
Molecular Formula |
C7H5BrClNO2 |
Molecular Weight |
250.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Bromination at C3
Bromination of pyridine derivatives often requires activating agents or directing groups. For example, 3-bromo-4-chloropyridine is synthesized via bromination of 4-chlorofuro[3,2-c]pyridine using bromine in carbon tetrachloride, followed by sodium hydroxide treatment to yield the product in 96% efficiency. Adapting this method, bromination at C3 of a pre-chlorinated pyridine-carboxylate intermediate could be feasible.
Hypothetical Pathway :
-
Start with methyl 5-chloropyridine-4-carboxylate.
-
Use bromine (Br₂) in a non-polar solvent (e.g., CCl₄) at low temperatures (−15°C to 25°C).
-
Quench with aqueous NaOH to remove excess bromine and isolate the product.
Chlorination at C5
Chlorination at C5 presents challenges due to the carboxylate’s deactivating effect. Directed ortho-metalation (DoM) using lithium bases could facilitate regioselective chlorination. For instance, 2,3-dichloropyridine is a common intermediate in pyrazole syntheses, suggesting that chlorination can be directed via coordination with Lewis acids.
Proposed Method :
-
Protect the carboxylate as a methyl ester to mitigate deactivation.
-
Employ a mixture of Cl₂ and a Lewis acid (e.g., FeCl₃) at elevated temperatures (60–80°C).
-
Use chromatographic purification to isolate the C5-chlorinated product.
Sequential Halogenation and Esterification
One-Pot Halogenation-Esterification
A one-pot method inspired by 2-bromo-5-chlorothiazole-4-carboxylate synthesis could be adapted:
-
Combine pyruvic acid, elemental bromine, and thiourea in monohydric alcohol (e.g., methanol).
-
Achieve cyclization and esterification simultaneously under reflux.
-
Optimize conditions for halogen positioning using temperature and stoichiometry.
Comparative Analysis of Synthetic Routes
*Yields extrapolated from analogous reactions.
Optimization and Scalability
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-chloropyridine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 3-bromo-5-chloropyridine-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates with various therapeutic properties.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-chloropyridine-4-carboxylate depends on its specific application
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: The compound may interact with cellular receptors, modulating their activity.
Pathway Modulation: It can influence biochemical pathways by altering the activity of key proteins or signaling molecules.
Comparison with Similar Compounds
Substituent Position and Halogen Effects
The positions and types of halogen substituents significantly influence reactivity and applications. Key analogs include:
- Heterocycle Impact: Pyridine’s nitrogen atom enables hydrogen bonding and polar interactions, unlike benzene or isoxazole. Thienopyrrole derivatives (e.g., ) incorporate sulfur, which may alter electronic properties and metabolic stability.
Ester Group Variations
The choice of ester (methyl vs. ethyl) affects lipophilicity and hydrolysis rates:
- Methyl esters (e.g., target compound) are generally more hydrolytically stable under acidic conditions but less lipophilic than ethyl esters (e.g., ). This impacts bioavailability in drug design.
- Ethyl esters in analogs like ethyl 3-cyclopropyl-4-fluorobenzoate may offer tunable pharmacokinetics due to slower esterase-mediated cleavage.
Environmental and Health Considerations
For example, halogenated contaminants like DDT analogs bioaccumulate in ecosystems . The compound’s ester group may mitigate persistence compared to fully halogenated structures.
Biological Activity
Methyl 3-bromo-5-chloropyridine-4-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its potential applications in drug development and agrochemical synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C_8H_6BrClN_2O_2 and a molecular weight of 251.50 g/mol. The compound features a pyridine ring substituted with bromine and chlorine atoms, which contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering their activity. This mechanism is crucial for developing pharmaceuticals targeting enzyme-related diseases.
- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that regulate various physiological processes.
- Pathway Influence : By modulating key proteins or signaling molecules, the compound can affect biochemical pathways involved in disease progression.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. Results indicated significant inhibition of Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
- Cytotoxicity Assay : In vitro assays demonstrated that this compound exhibited moderate cytotoxicity against specific cancer cell lines, indicating its potential as an anticancer agent. Further optimization could enhance its selectivity and efficacy .
- Neuropharmacological Research : Investigations into related pyridine compounds have shown that modifications can lead to improved activity against neurological targets, supporting the hypothesis that this compound could be beneficial in neuropharmacology .
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Bromination | Br₂, FeBr₃, 0–25°C | Monitor via TLC (hexane:EA 7:3) |
| Chlorination | POCl₃, DMF, 80°C, 6h | Use anhydrous conditions |
| Esterification | CH₃OH, H₂SO₄, reflux, 12h | Neutralize acid post-reaction |
Basic: How is the compound characterized to confirm its structure?
Methodological Answer:
Structural confirmation relies on multimodal spectroscopy and crystallography:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. For example, aromatic protons appear as doublets in δ 7.5–8.5 ppm, while ester methyl groups resonate near δ 3.8–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 279.91 for C₈H₆BrClNO₂) .
- X-ray Crystallography : Single-crystal analysis provides definitive bond lengths and angles, as seen in related pyridine derivatives (e.g., C-Br bond length ~1.89 Å) .
Q. Table 2: Key Spectroscopic Data
| Technique | Key Peaks/Findings | Reference Compound Comparison |
|---|---|---|
| ¹H NMR | δ 8.21 (d, J=5.4 Hz, H2), δ 3.95 (s, OCH₃) | Methyl 4-Bromo-5-chloro-2-furoate |
| IR | 1725 cm⁻¹ (C=O ester), 670 cm⁻¹ (C-Br) | Ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate |
Advanced: How can computational modeling predict regioselectivity in halogenation reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density to predict reactive sites:
- Electrophilic Aromatic Substitution : Bromine preferentially attacks the pyridine ring’s C3 position due to lower activation energy (ΔG‡ ≈ 25 kcal/mol) compared to C5 .
- Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states, enhancing regioselectivity.
Tip : Validate predictions with experimental kinetic studies (e.g., competitive halogenation assays).
Advanced: How to resolve contradictions in spectral data during characterization?
Methodological Answer:
Contradictions often arise from impurities or tautomerism. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .
- Dynamic NMR : Detect tautomeric equilibria (e.g., keto-enol) via variable-temperature studies.
- Cross-Validation : Compare with structurally analogous compounds (e.g., 5-bromo-2-chloro-4-methylpyridine-3-carboxylic acid, CAS 1393576-22-1) .
Case Study : A reported δ 8.3 ppm doublet initially assigned to H2 was corrected to H6 using NOESY correlations, resolving a misassignment .
Advanced: What are the applications in medicinal chemistry?
Methodological Answer:
The compound serves as a versatile pharmacophore:
- Kinase Inhibition : The pyridine core binds ATP pockets. Bromine and chlorine enhance hydrophobic interactions (IC₅₀ ≈ 1.2 µM in kinase assays) .
- Antimicrobial Activity : Derivatives show MIC values of 4–8 µg/mL against S. aureus due to halogen-mediated membrane disruption .
- Probe Development : Fluorescent tagging at the ester group enables tracking cellular uptake via confocal microscopy .
Q. Table 3: Biological Activity Comparison
| Derivative | Target | Activity (IC₅₀/MIC) | Key Structural Feature |
|---|---|---|---|
| Methyl 3-bromo-5-chloro-... | JAK2 kinase | 1.2 µM | Halogenated pyridine |
| Ethyl 3-(2-bromo-4-methyl...) | E. coli | 8 µg/mL | Bromine-thiazole hybrid |
Basic: What are the stability considerations for storage and handling?
Methodological Answer:
- Light Sensitivity : Halogenated pyridines degrade under UV light; store in amber vials at -20°C .
- Moisture Sensitivity : Hydrolysis of the ester group occurs in humid conditions; use molecular sieves in storage .
- Thermal Stability : Decomposes above 150°C (TGA data); avoid prolonged heating during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
